2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol
Overview
Description
2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol is a chemical compound with the molecular formula C8H12ClN3O and a molecular weight of 201.66 g/mol . It is a versatile small molecule scaffold used in various scientific research and industrial applications. The compound features a pyrimidine ring substituted with a chlorine atom and an amino group, which is further connected to a butanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol typically involves the reaction of 6-chloropyrimidine-4-amine with butanal in the presence of a reducing agent. The reaction conditions often include the use of ethanol as a solvent and sodium bicarbonate as a base . The process can be summarized as follows:
Starting Materials: 6-chloropyrimidine-4-amine and butanal.
Reagents: Sodium bicarbonate (NaHCO3) and ethanol (EtOH).
Reaction Conditions: The reaction mixture is heated to reflux temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Formation of butanone or butanal derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: A related compound with similar structural features but different functional groups.
6-Amino-2-chloropyrimidin-4-ol: Another pyrimidine derivative with potential biological activities.
Uniqueness
2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a butanol chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)amino]butan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-6(4-13)12-8-3-7(9)10-5-11-8/h3,5-6,13H,2,4H2,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXFQBNDKIIBBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=CC(=NC=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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